molecular formula C8H6N2O6 B8647206 3-Methyl-2,6-dinitrobenzoic acid

3-Methyl-2,6-dinitrobenzoic acid

Cat. No. B8647206
M. Wt: 226.14 g/mol
InChI Key: MXTQZBOKHRVZKN-UHFFFAOYSA-N
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Patent
US08623905B2

Procedure details

To a mixture of HNO3 (95%, 80 mL) and H2SO4 (98%, 80 mL) was slowly added 3-methylbenzic acid (50 g, 0.37 mol) at 0° C. After addition, the mixture was stirred below 30° C. for 1.5 hours. The mixture was then poured into ice-water and stirred for 15 min. The precipitate solid was filtered and washed with water to give a mixture of 3-methyl-2,6-dinitro-benzoic acid and 5-methyl-2,4-dinitrobenzoic acid (70 g, 84%). To a solution of this mixture (70 g, 0.31 mol) in EtOH (150 mL) was added dropwise SOCl2 (54 g, 0.45 mol). The mixture was heated at reflux for 2 h before being concentrated to dryness under reduced pressure. The residue was partitioned between EtOAc (100 mL) and aq. Na2CO3 (10%, 120 mL). The organic layer was washed with brine (50 mL), dried over Na2SO4, and concentrated to dryness to obtain ethyl 5-methyl-2,4-dinitrobenzoate (20 g), which was placed aside. The aqueous layer was acidified by HCl to pH 2˜3 and the precipitated solid was filtered, washed with water, and dried in air to give 3-methyl-2,6-dinitrobenzoic acid (39 g, 47%).
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
70 g
Type
reactant
Reaction Step Four
[Compound]
Name
mixture
Quantity
70 g
Type
reactant
Reaction Step Five
Name
Quantity
54 g
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+]([O-])(O)=O.OS(O)(=O)=O.[CH3:10][C:11]1C=C(C=CC=1)C(O)=O.CC1C([N+]([O-])=O)=C(C([N+]([O-])=O)=CC=1)C(O)=O.[CH3:36][C:37]1[C:38]([N+:49]([O-:51])=[O:50])=[CH:39][C:40]([N+:46]([O-:48])=[O:47])=[C:41]([CH:45]=1)[C:42]([OH:44])=[O:43].O=S(Cl)Cl>CCO>[CH3:36][C:37]1[C:38]([N+:49]([O-:51])=[O:50])=[CH:39][C:40]([N+:46]([O-:48])=[O:47])=[C:41]([CH:45]=1)[C:42]([O:44][CH2:10][CH3:11])=[O:43]

Inputs

Step One
Name
Quantity
80 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
80 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
CC=1C=C(C(=O)O)C=CC1
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=C(C(=O)O)C(=CC1)[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
70 g
Type
reactant
Smiles
CC=1C(=CC(=C(C(=O)O)C1)[N+](=O)[O-])[N+](=O)[O-]
Step Five
Name
mixture
Quantity
70 g
Type
reactant
Smiles
Name
Quantity
54 g
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred below 30° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The precipitate solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to give
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
before being concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between EtOAc (100 mL) and aq. Na2CO3 (10%, 120 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC=1C(=CC(=C(C(=O)OCC)C1)[N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 25.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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